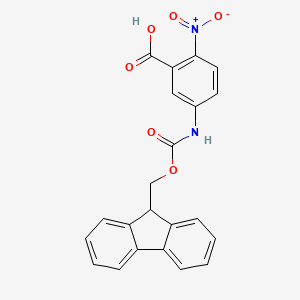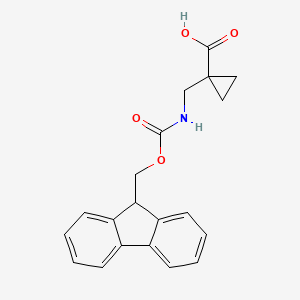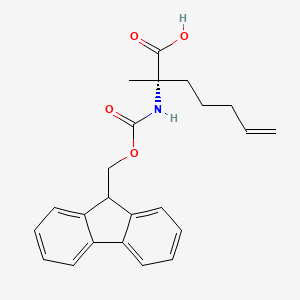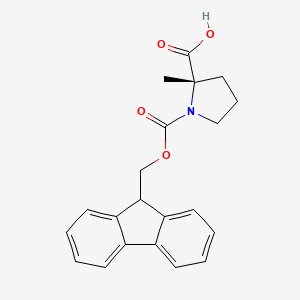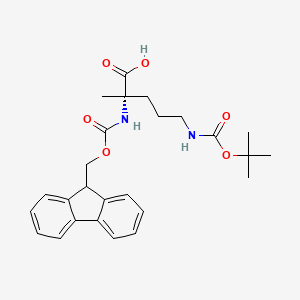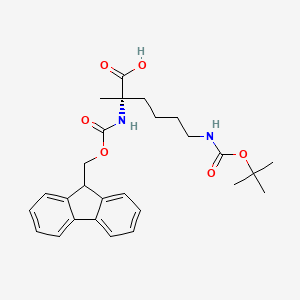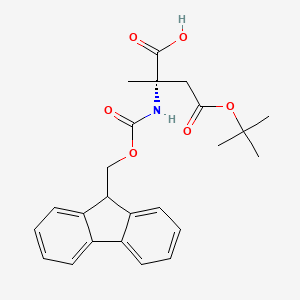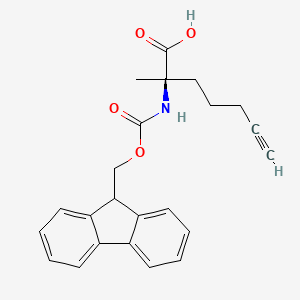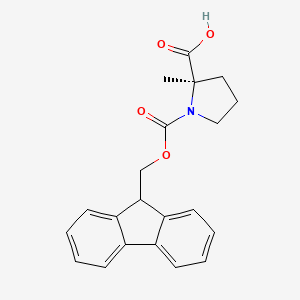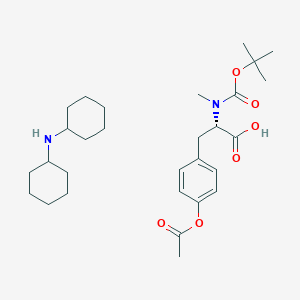
Boc-N-ME-tyr(AC)-OH dcha
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-N-Me-tyr(AC)-OH dcha, also known as Boc-N-Methyl-tyrosine-acetyl-OH, is a synthetic amino acid used in a variety of scientific research applications. It is a derivative of the naturally occurring amino acid tyrosine and is used to study the biochemical and physiological effects of tyrosine and its derivatives.
Applications De Recherche Scientifique
Structural Analysis and Modeling
K. Schwing et al. (2012) explored the intrinsic structural properties of bioactive molecules through molecular beam experiments combined with laser spectroscopy. They investigated isolated tripeptide model systems, including a comparison between Ac-Phe-Tyr(Me)-NHMe and Boc-Phe-Tyr(Me)-NHMe, to analyze β-turns formed independently from the protection groups. This study illustrates the use of Boc-protected peptides for detailed structural analysis and the contribution of such models to understanding peptide conformations (Schwing et al., 2012).
Peptide Synthesis Techniques
Honglin Sun et al. (2011) presented an efficient chemo-enzymatic synthesis approach for endomorphin-1, demonstrating the use of Boc-protected peptides in the synthesis process. The study highlights the integration of enzymatic and chemical methods for peptide assembly, showcasing the role of Boc-protected intermediates in enhancing solubility and facilitating synthesis steps (Sun et al., 2011).
Peptide Nanotechnology
S. Ray et al. (2004) explored the self-assembly of terminally protected acyclic tripeptides into nanotubes, highlighting the importance of Boc-Tyr-Val-Tyr-OMe in forming nanotubular structures through hydrogen-bonded side chains. This research underlines the utility of Boc-protected peptides in the development of nanomaterials and their potential applications in nanotechnology and materials science (Ray et al., 2004).
Computational Biology
Steffen Möller et al. (2014) discussed the role of collaborative development in computational biology through Sprints, Hackathons, and Codefests. While this study does not directly involve Boc-N-ME-tyr(AC)-OH dcha, it exemplifies the interdisciplinary nature of modern scientific research, where computational tools and collaborative efforts significantly contribute to advancements in chemical and biological sciences (Möller et al., 2014).
Biosensors and Diagnostic Tools
Cristina Chircov et al. (2020) reviewed the development of biosensors-on-chip (BoC) systems and their applications in diagnosing diseases such as cancer, infectious diseases, and neurodegenerative disorders. Although not directly related to Boc-N-ME-tyr(AC)-OH dcha, this study emphasizes the importance of chemical and biological sensor technologies in advancing diagnostics and potentially utilizes similar compounds in sensor development (Chircov et al., 2020).
Propriétés
IUPAC Name |
(2S)-3-(4-acetyloxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid;N-cyclohexylcyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6.C12H23N/c1-11(19)23-13-8-6-12(7-9-13)10-14(15(20)21)18(5)16(22)24-17(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-9,14H,10H2,1-5H3,(H,20,21);11-13H,1-10H2/t14-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFXLODFGOQLTF-UQKRIMTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-N-ME-tyr(AC)-OH dcha | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



